![molecular formula C18H21N3O2 B2526052 1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea CAS No. 882356-09-4](/img/structure/B2526052.png)
1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea is a compound involved in the synthesis and study of various chemical properties and biological activities. It serves as a precursor or a component in the synthesis of complex molecules with targeted biological functions. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors illustrates the compound's utility in creating specific stereochemical configurations essential for biological activity (Chen et al., 2010). Additionally, the development of flexible urea derivatives as novel acetylcholinesterase inhibitors demonstrates the compound's role in optimizing the spacer length linking pharmacophoric moieties for enhanced inhibitory activities (Vidaluc et al., 1995).
Biological Activities and Applications
The compound and its derivatives have shown potential in various biological applications, including antimicrobial and antifungal activities. N-alkyl substituted urea derivatives, particularly those bearing a morpholine moiety, have demonstrated better activities against Gram-positive and Gram-negative bacteria as well as fungi, showcasing the compound's significance in developing new antimicrobial agents (Zheng et al., 2010). Moreover, the exploration of urea derivatives as cardiac myosin activators for the treatment of systolic heart failure highlights the compound's therapeutic potential in cardiovascular diseases. Specifically, certain urea derivatives have been identified as selective cardiac myosin ATPase activators, offering a novel approach to treating heart failure (Manickam et al., 2017).
Material Science and Other Applications
In material science, the compound's derivatives have been studied for their ability to form hydrogels and act as corrosion inhibitors. For example, the formation of hydrogels in various acids at specific pH levels by derivatives of the compound demonstrates its potential in tuning the physical properties of gels, which could be beneficial in drug delivery systems and tissue engineering (Lloyd & Steed, 2011). Furthermore, the examination of Mannich bases derived from the compound as corrosion inhibitors for mild steel surfaces in acidic solutions highlights its utility in protecting industrial materials from corrosion, thus extending their lifespan and reducing maintenance costs (Jeeva et al., 2015).
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-3-2-4-16(13-14)20-18(22)19-15-5-7-17(8-6-15)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKIHGUXBXZSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2525971.png)
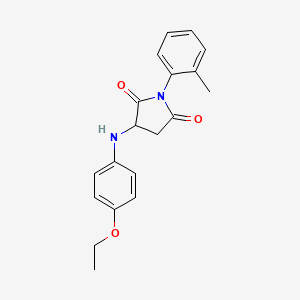
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)
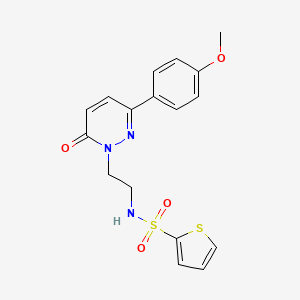
![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2525977.png)
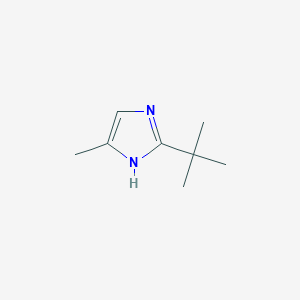
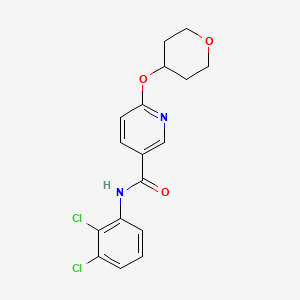

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)
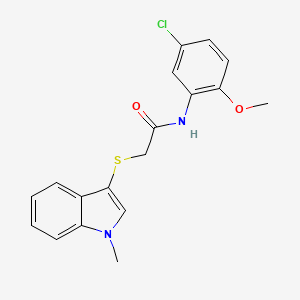

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)
